molecular formula C15H17N3O6 B12399972 3-(2-Pyridinylmethyl)uridine

3-(2-Pyridinylmethyl)uridine

Katalognummer: B12399972
Molekulargewicht: 335.31 g/mol
InChI-Schlüssel: WDBKALQHEAWYSN-KVYFJXEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Pyridinylmethyl)uridine is a uridine analogue, which means it is structurally similar to uridine, a nucleoside that plays a crucial role in various biological processes. This compound has shown potential in scientific research due to its unique properties and potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 3-(2-Pyridinylmethyl)uridine involves the modification of uridine with a pyridinylmethyl group. The synthetic route typically includes the following steps:

Analyse Chemischer Reaktionen

3-(2-Pyridinylmethyl)uridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-(2-Pyridinylmethyl)uridine involves its interaction with various molecular targets and pathways. As a uridine analogue, it can be incorporated into RNA and DNA, affecting nucleic acid synthesis and function. This incorporation can lead to the modulation of gene expression and protein synthesis, which in turn affects cellular processes .

Vergleich Mit ähnlichen Verbindungen

3-(2-Pyridinylmethyl)uridine is unique compared to other uridine analogues due to its specific structural modification. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific applications and biological effects.

Eigenschaften

Molekularformel

C15H17N3O6

Molekulargewicht

335.31 g/mol

IUPAC-Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C15H17N3O6/c19-8-10-12(21)13(22)14(24-10)17-6-4-11(20)18(15(17)23)7-9-3-1-2-5-16-9/h1-6,10,12-14,19,21-22H,7-8H2/t10-,12?,13+,14-/m1/s1

InChI-Schlüssel

WDBKALQHEAWYSN-KVYFJXEBSA-N

Isomerische SMILES

C1=CC=NC(=C1)CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O

Kanonische SMILES

C1=CC=NC(=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.